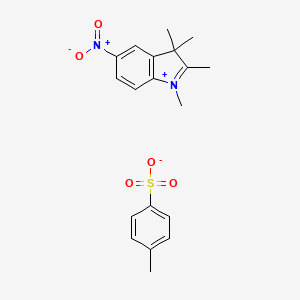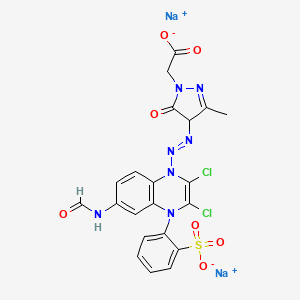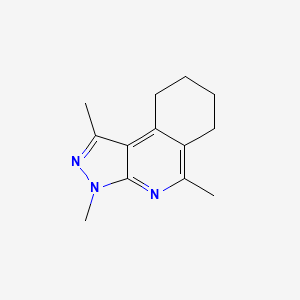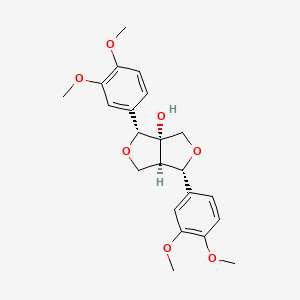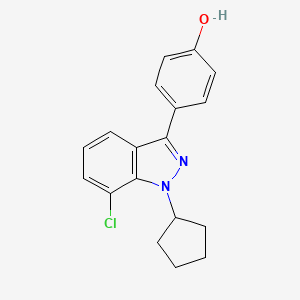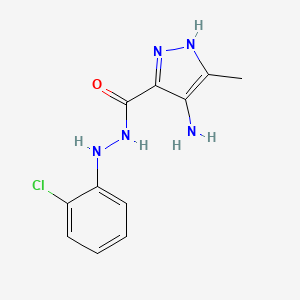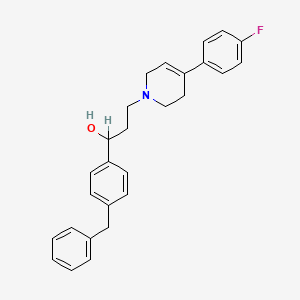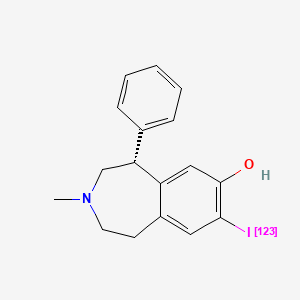
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- is a complex organic compound with significant applications in various scientific fields. This compound is particularly notable for its use in radiopharmaceuticals due to the presence of the radioactive isotope iodine-123. The structure of this compound includes a benzazepine core, which is a bicyclic structure containing both benzene and azepine rings.
Méthodes De Préparation
The synthesis of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- involves several steps, typically starting with the preparation of the benzazepine core. The process often includes:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Iodination: Introduction of the iodine-123 isotope, which is usually achieved through electrophilic substitution reactions.
Methylation and Phenylation: Addition of methyl and phenyl groups to the core structure under controlled conditions.
Industrial production methods may involve large-scale synthesis using automated reactors to ensure precision and safety, especially when handling radioactive materials.
Analyse Des Réactions Chimiques
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the iodine-123 isotope.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules.
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions.
Applications De Recherche Scientifique
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed in diagnostic imaging, particularly in nuclear medicine, due to the radioactive iodine-123 isotope.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- involves its interaction with specific molecular targets. The radioactive iodine-123 isotope emits gamma rays, which can be detected by imaging equipment, making it useful in diagnostic procedures. The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzazepine derivatives and radiopharmaceuticals containing iodine isotopes. Compared to these compounds, 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- is unique due to its specific structure and the presence of the iodine-123 isotope, which provides distinct imaging capabilities.
Similar Compounds
- 1H-3-Benzazepin-7-ol derivatives
- Radiopharmaceuticals with iodine-123
- Other benzazepine-based compounds
This detailed overview highlights the significance and versatility of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- in various scientific domains
Propriétés
Numéro CAS |
113744-55-1 |
|---|---|
Formule moléculaire |
C17H18INO |
Poids moléculaire |
375.24 g/mol |
Nom IUPAC |
(5R)-8-(123I)iodanyl-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i18-4 |
Clé InChI |
JGBTWNOVLISURM-BNWSCXTESA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)[123I] |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







